Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate
Description
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (CAS: 1251003-15-2) is a spirocyclic compound featuring a 1,7-diazaspiro[4.4]nonane core with a phenyl group at the 9-position and a tert-butyl carboxylate moiety at the 7-position. This compound is cataloged under SY124211 and is available at 95% purity for research and development purposes . Its molecular formula is C₁₉H₂₆N₂O₃, with a molecular weight of 330.43 g/mol.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl (5R,9R)-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-15(14-8-5-4-6-9-14)18(13-20)10-7-11-19-18/h4-6,8-9,15,19H,7,10-13H2,1-3H3/t15-,18-/m0/s1 |
InChI Key |
JJNPTJKXUZDPPW-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CCCN2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction via Cycloaddition Reactions
A common and effective approach to preparing diazaspiro compounds, including this target molecule, involves (3 + 2) cycloaddition reactions between azomethine ylides and π-deficient alkenes or related dipolarophiles. This method allows the formation of the spirocyclic ring system with control over stereochemistry:
Interrupted and completed stepwise (3 + 2) cycloadditions have been documented as a route to 1,7-diazaspiro[4.4]nonane derivatives. The reaction sequence involves generating an azomethine ylide intermediate from an imine precursor, followed by cycloaddition to an alkene, yielding Michael adducts or further cyclized products depending on substituents and reaction conditions.
The stereochemical outcome (e.g., formation of (5S,9S) versus (5R,9R) isomers) can be influenced by the choice of chiral ligands or catalysts, although racemic mixtures are often obtained without chiral induction.
Use of Protected Amines and Ester Intermediates
The tert-butyl ester protecting group at the carboxylate position is introduced typically via esterification or by using tert-butyl protected amino acid derivatives as starting materials. This protection is crucial for stability during multi-step synthesis and allows selective deprotection later if needed.
The nitrogen atoms in the diazaspiro ring are often introduced via amine precursors such as pyrrolidine or piperidine derivatives, which undergo ring closure reactions to form the spirocyclic system.
Catalytic Hydrogenation and Functional Group Transformations
Catalytic hydrogenation, for example using Raney nickel in methanol , is employed in related diazaspiro syntheses to reduce nitrile or other functional groups to amines, facilitating ring closure and functionalization steps.
Oxidation and reduction steps using reagents like potassium permanganate or sodium borohydride are applied to modify functional groups on the spirocyclic scaffold, allowing the introduction of keto or hydroxyl substituents as needed for further elaboration.
Representative Synthetic Route (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of imine precursor | Condensation of amine with aldehyde/ketone | Precursor for azomethine ylide generation |
| 2 | Generation of azomethine ylide | Base or metal catalyst-mediated | Reactive dipole intermediate |
| 3 | (3 + 2) Cycloaddition | Reaction with π-deficient alkene | Formation of spirocyclic intermediate |
| 4 | Catalytic hydrogenation | Raney nickel, H2, methanol | Reduction of nitrile or nitro groups to amines |
| 5 | Esterification/protection | Use of tert-butyl protecting groups | Introduction of tert-butyl carboxylate |
| 6 | Functional group modifications | Oxidation/reduction reagents | Fine-tuning of substituents (e.g., keto, hydroxyl groups) |
This generalized route is adapted from literature on diazaspiro compound synthesis and patent disclosures, reflecting the typical multi-step approach with stereochemical considerations.
Research Findings and Optimization
Stereochemical Control: Use of chiral catalysts such as ferrocenyl pyrrolidine ligands enables enantiodivergent synthesis, but racemic synthesis remains common for this compound.
Yield and Purity: Optimization of temperature, solvent, and catalyst loading is essential to maximize yield and purity. Hydrogenation steps require careful control to avoid over-reduction or side reactions.
Intermediate Stability: The tert-butyl ester group provides stability during synthesis, preventing premature hydrolysis and enabling isolation of intermediates.
Scalability: Industrial synthesis may involve continuous flow hydrogenation and automated purification to enhance throughput and reproducibility.
Summary Table of Preparation Methods
| Method/Step | Description | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Azomethine ylide generation | Formation from imine precursors | Base, metal catalysts | Crucial for cycloaddition |
| (3 + 2) Cycloaddition | Spirocyclic ring formation | π-Deficient alkenes | Stereochemistry influenced by catalyst |
| Catalytic hydrogenation | Reduction of nitrile/nitro groups | Raney nickel, H2, methanol | Enables ring closure |
| Esterification | Introduction of tert-butyl protecting group | tert-Butyl alcohol derivatives | Protects carboxylate functionality |
| Functional group modification | Oxidation/reduction to install keto or hydroxyl groups | KMnO4, NaBH4 | Tailors biological activity |
Chemical Reactions Analysis
Types of Reactions
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro nonane core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation pathways.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with key structural analogs, emphasizing differences in ring systems , substituents , and physicochemical properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Substituents | Purity |
|---|---|---|---|---|---|---|
| Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate (Target) | 1251003-15-2 | C₁₉H₂₆N₂O₃ | 330.43 | Spiro[4.4]nonane | 9-Phenyl, 7-tert-butyl carboxylate | 95% |
| Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate | Not Available | C₁₅H₂₆N₂O₄ | 298.38 | Spiro[4.4]nonane | 9-Hydroxymethyl, 6-oxo, 2,7-diaza | N/A |
| Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate | Not Available | C₁₅H₂₆N₂O₃ | 282.38 | Spiro[4.5]decane | 6-Ethyl, 2-oxo | ≥95% |
| tert-Butyl 2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride | 236406-55-6 | C₁₂H₂₂N₂O₂·HCl | 262.78 | Spiro[3.5]nonane | No phenyl/ethyl groups | N/A |
| 2-Boc-6-Benzyl-2,6-Diazaspiro[3.4]Octane-8-Carboxylic Acid | 2177266-32-7 | C₁₉H₂₆N₂O₄ | 346.43 | Spiro[3.4]octane | 6-Benzyl, 8-carboxylic acid | N/A |
Key Observations :
- Ring System: The target compound’s spiro[4.4]nonane system provides a balance of rigidity and ring strain compared to larger (e.g., spiro[4.5]decane) or smaller (e.g., spiro[3.5]nonane) analogs. Smaller rings (e.g., spiro[3.4]octane) may increase steric hindrance .
- Substituents : The 9-phenyl group in the target compound enhances lipophilicity compared to analogs with hydroxymethyl (298.38 g/mol) or ethyl (282.38 g/mol) groups. This could improve membrane permeability in drug design contexts .
- Functional Groups : The presence of a tert-butyl carboxylate moiety in the target compound and others (e.g., 2-Boc-6-benzyl analog) suggests utility as a protecting group in synthetic routes .
Biological Activity
Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate is a complex organic compound with potential biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 346.46 g/mol
- Boiling Point : Approximately 427.2 °C (predicted)
- Density : 1.12 g/cm³ (predicted)
- pKa : 10.37 (predicted) .
Anticonvulsant Properties
Research indicates that diazaspiro compounds exhibit significant anticonvulsant activity. In particular, studies have shown that derivatives with similar structural motifs can surpass the efficacy of established anticonvulsants like phenobarbital. The structure-activity relationship (SAR) of these compounds suggests that specific substituents at the nitrogen sites enhance their biological activity, particularly in maximal electroshock seizure (MES) models .
The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems. Compounds with a diazaspiro framework are believed to interact with GABAergic pathways, enhancing inhibitory neurotransmission and reducing excitability in neuronal circuits .
Analgesic and Anti-inflammatory Effects
In addition to anticonvulsant properties, certain derivatives of diazaspiro compounds have demonstrated analgesic and anti-inflammatory effects in animal models. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticonvulsant activity | Racemic-(5S,9S)-Tert-Butyl 9-Phenyl showed significant reduction in seizure duration compared to control groups. |
| Study 2 | Investigate anti-inflammatory effects | The compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
| Study 3 | Assess analgesic properties | Demonstrated a dose-dependent decrease in pain response in formalin-induced pain models. |
Pharmacological Profile
The pharmacological profile of Racemic-(5S,9S)-Tert-Butyl 9-Phenyl includes:
- Anticonvulsant Activity : Effective in reducing seizure frequency and duration.
- Analgesic Effects : Significant pain relief observed in preclinical studies.
- Anti-inflammatory Activity : Reduction in inflammatory markers suggests potential therapeutic applications in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
